

volasertib dose escalation studies maximum tolerated dose

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Compound Focus: Volasertib

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Summary of Volasertib Phase I Dose Escalation Studies

Study Population	Combination Partner	Volasertib Dosing & Schedule	Maximum Tolerated Dose (MTD)	Key Dose-Limiting Toxicities (DLTs)
MDS/CMML [1] [2]	Azacitidine (75 mg/m ² , D1-7)	Day 1 & 15 (flat dose: 250-350 mg); Day 1, Day 7, or Days 1&7 (BSA-adjusted: 110-170 mg/m ²) [1]	Study terminated early; MTD not conclusively determined [1]	Grade 4 thrombocytopenia [1]
AML (≥65 years) [3]	Decitabine (standard dose)	Once every 3 weeks (flat dose: 300, 350, 400 mg) [3]	400 mg [3]	Not specified in abstract (1 DLT at 400 mg led to MTD determination) [3]
Advanced Solid Tumors [4]	Nintedanib (200 mg twice daily)	100 mg starting dose, then 300 mg	300 mg (same as volasertib monotherapy)	Grade 3 increased ALT and AST [4]

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		once every 3 weeks [4]	RDD in solid tumors) [4]	

Detailed Experimental Protocols

The phase I studies of **volasertib** generally followed a standard dose-escalation design to determine the MTD and evaluate safety and preliminary efficacy.

Study Design and Patient Population

- **Design:** The trials were **open-label, phase I, dose-escalation studies** [1] [4] [3].
- **Common Endpoint:** The primary objective was to determine the **Maximum Tolerated Dose (MTD)** of **volasertib**, defined as the highest dose at which fewer than a predetermined proportion of patients (e.g., <2 of 6) experienced a Dose-Limiting Toxicity (DLT) during the first treatment cycle [1] [3].
- **Patient Cohorts:** Key populations included adults with:
 - **MDS or CMML** not candidates for hematopoietic stem cell transplant [1] [2].
 - **AML** aged 65 years or older [3].
 - **Advanced solid tumors** after failure of conventional treatment [4].

Dosing and Administration

- **Volasertib:** Administered via **intravenous infusion** over 1 to 2 hours [1] [4]. Dosing schedules varied:
 - **Flat Dosing:** Ranged from 200 mg to 400 mg, often on Days 1 and 15 of a 28-day cycle, or once every 3 weeks [1] [3].
 - **BSA-Adjusted Dosing:** Ranged from 110 mg/m² to 170 mg/m², tested on different schedules (e.g., Day 1; Day 7; Days 1 and 7) [1].
- **Combination Agents:**
 - **Azacitidine:** 75 mg/m² subcutaneously on Days 1-7 of a 28-day cycle [1].
 - **Decitabine:** Standard dose [3].
 - **Nintedanib:** 200 mg orally twice daily on a specified schedule [4].

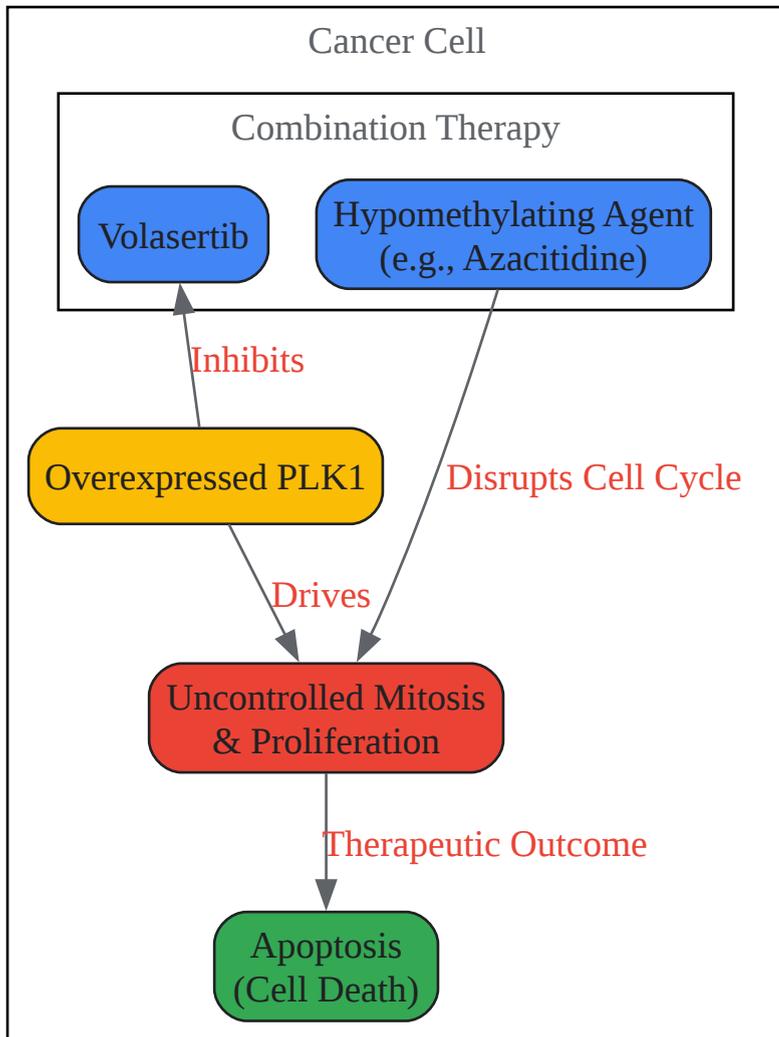
Dose-Limiting Toxicity (DLT) Assessment

DLTs were typically defined as drug-related adverse events occurring in the first cycle (usually 28 days) [1] [2]. Common criteria included:

- **Hematological DLTs:** Such as grade 4 thrombocytopenia [1].
- **Non-Hematological DLTs:** Grade ≥ 3 toxicities (e.g., grade 3 elevated liver enzymes ALT/AST), with specific exceptions for manageable conditions [1] [4].

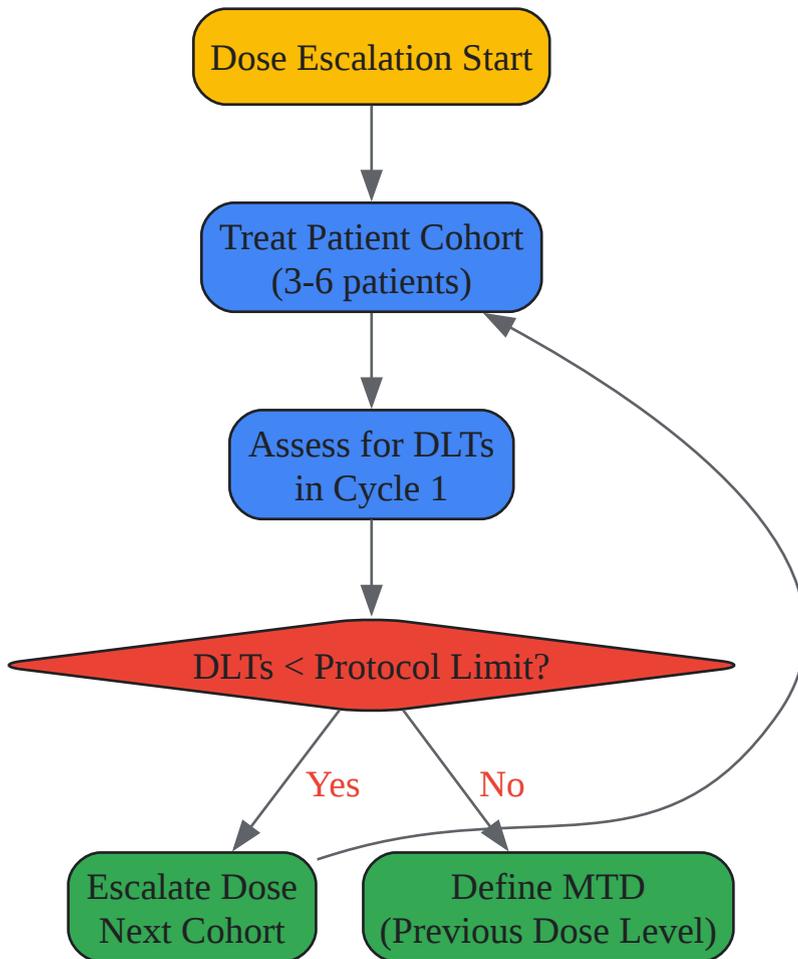
Scientific Rationale and Mechanism of Action

The following diagram illustrates **volasertib**'s mechanism of action and the rationale for its combination with hypomethylating agents.



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The workflow for the typical phase I trial design used in these **volasertib** studies is outlined below.



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Key Insights for Future Research

- **Promising Combinations:** Preclinical and early clinical data suggest that combining **volasertib** with hypomethylating agents (azacitidine, decitabine) is a rational approach, showing preliminary activity in myeloid malignancies [1] [5].
- **Toxicity Profile:** The safety profile across studies was manageable, with myelosuppression (thrombocytopenia, neutropenia) as a common class effect in hematologic indications and elevated liver enzymes noted in solid tumor trials [1] [4] [3].
- **Clinical Development Status:** It is important to note that the global clinical development of **volasertib** by Boehringer Ingelheim was discontinued in December 2016 for non-clinical reasons, leading to the premature termination of several trials [1]. However, the collected data remain of scientific interest for potential future research.

I hope this detailed compilation of application notes and protocols is helpful for your research. Should you require further analysis on specific aspects of these trials, please feel free to ask.

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